

2-Chloro-1-(4-ethylphenyl)ethanone spectroscopic data

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Compound of Interest

Compound Name: 2-Chloro-1-(4-ethylphenyl)ethanone
Cat. No.: B1598609

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Chloro-1-(4-ethylphenyl)ethanone**

Introduction

2-Chloro-1-(4-ethylphenyl)ethanone (CAS No: 50690-09-0) is a halogenated acetophenone derivative. Compounds of this class, known as α -halok intermediates in organic synthesis due to their high reactivity and utility as building blocks for a diverse range of more complex molecules, including a ingredients (APIs).^{[1][2]} The precise structural confirmation and purity assessment of these intermediates are critical for ensuring the safety, efficacy, subsequent synthetic steps in drug development and materials science.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core spectroscopic tech and verify the structure of **2-Chloro-1-(4-ethylphenyl)ethanone**. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectrometry (MS), explaining not only the data but also the causality behind the experimental choices and the interpretation of the results. Each prot validating system, incorporating internal checks to ensure data integrity and trustworthiness.

Molecular Structure and Physicochemical Properties

A thorough characterization begins with an understanding of the molecule's fundamental properties. The structure consists of a 4-ethylphenyl group a ketone moiety.

Property	Value	Source
CAS Number	50690-09-0	
Molecular Formula	C ₁₀ H ₁₁ ClO	
Molecular Weight	182.65 g/mol	
Canonical SMILES	CCC1=CC=C(C=C1)C(=O)CCl	
InChI Key	MLDROUSGWZPVMD-UHFFFAOYSA-N	

```
graph "molecular_structure" {
  layout=neato;
  node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10];

  // Benzene Ring
  C1 [label="C", pos="0,1!"];
  C2 [label="C", pos="-0.87,0.5!"];
  C3 [label="C", pos="-0.87,-0.5!"];
  C4 [label="C", pos="0,-1!"];
  C5 [label="C", pos="0.87,-0.5!"];
  C6 [label="C", pos="0.87,0.5!"];
```

```
// Substituents
C7 [label="C", pos="1.74,1!"];
O8 [label="O", pos="2.61,0.5!"];
C9 [label="C", pos="1.74,2!"];
Cl10 [label="Cl", pos="2.61,2.5!"];

C11 [label="C", pos="-1.74,-1!"];
C12 [label="C", pos="-2.61,-0.5!"];

// Dummy node for ring center for double bonds
center [pos="0,0!", style=invis];

// Bonds
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
C6 -- C7; C7 -- O8 [style=bold, len=0.8]; C7 -- C9; C9 -- Cl10;
C3 -- C11; C11 -- C12;

// Aromatic double bonds
edge [style=bold, len=1.0];
C1 -- C2; C3 -- C4; C5 -- C6;

// Add labels for atoms
lab_C1 [label="C1'", pos="0,1.3!"];
lab_C6 [label="C2'/C6'", pos="1.2,0.5!"];
lab_C2 [label="C2'/C6'", pos="-1.2,0.5!"];
lab_C5 [label="C3'/C5'", pos="1.2,-0.5!"];
lab_C3 [label="C3'/C5'", pos="-1.2,-0.5!"];
lab_C4 [label="C4'", pos="0,-1.3!"];
lab_C7 [label="C=O", pos="1.74,1.3!"];
lab_C9 [label="CH2Cl", pos="1.74,2.3!"];
lab_C11 [label="CH2", pos="-1.74,-1.3!"];
lab_C12 [label="CH3", pos="-2.9,-0.2!"];
}
```

Caption: Molecular structure of **2-Chloro-1-(4-ethylphenyl)ethanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR spectra

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

- Sample Preparation: Accurately weigh ~5-10 mg of **2-Chloro-1-(4-ethylphenyl)ethanone** and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) as the standard for its excellent solubilizing properties for non-polar to moderately polar compounds and its single, well-characterized residual solvent peak.

- Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift calibration ($\delta = 0.00$ ppm).
- Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.
- Acquisition Parameters: Set a spectral width of ~16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds. A total of 1 for a high signal-to-noise ratio.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spec peak to 0.00 ppm. Integrate all signals.

The predicted ^1H NMR spectrum shows distinct signals corresponding to the aromatic, chloromethyl, and ethyl protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
7.91	Doublet (d)	2H	H-2', H-6'	These aromatic protons are deshielded due to the electron-withdrawing carbonyl group.
7.32	Doublet (d)	2H	H-3', H-5'	These aromatic protons are shielded due to the electron-donating carbonyl group.
4.75	Singlet (s)	2H	$-\text{C}(=\text{O})\text{CH}_2\text{Cl}$	The protons of the chloromethyl group are adjacent to the carbonyl group, resulting in a downfield shift.
2.73	Quartet (q)	2H	$-\text{CH}_2\text{CH}_3$	These benzylic methyl protons are deshielded due to the adjacent methyl group.
1.26	Triplet (t)	3H	$-\text{CH}_2\text{CH}_3$	The terminal methyl protons are shielded due to the adjacent methyl group.

```
graph "1H_NMR_Assignments" {
  layout=neato;
  node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10];

  // Structure (similar to the first diagram)
  C1 [label="C", pos="0,1!"];
  C2 [label="C", pos="-0.87,0.5!"]; H2 [label="H", pos=" -1.5,0.8!"];
  C3 [label="C", pos="-0.87,-0.5!"]; H3 [label="H", pos=" -1.5,-0.8!"];
  C4 [label="C", pos="0,-1!"];
  C5 [label="C", pos="0.87,-0.5!"]; H5 [label="H", pos="1.5,-0.8!"];
  C6 [label="C", pos="0.87,0.5!"]; H6 [label="H", pos="1.5,0.8!"];
  C7 [label="C=O", pos="1.74,1!"];
  C9 [label="CH2", pos="1.74,2!"]; Cl10 [label="Cl", pos="2.61,2.5!"];

  C1 --- C2;
  C1 --- C3;
  C1 --- C4;
  C2 --- H2;
  C3 --- H3;
  C4 --- C5;
  C5 --- H5;
  C6 --- H6;
  C7 --- C9;
  C9 --- Cl10;
}
```

```
C11 [label="CH2", pos="-1.74,-1!"];
C12 [label="CH3", pos="-2.61,-0.5!"];

// Bonds
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
C2 -- H2; C3 -- H3; C5 -- H5; C6 -- H6;
C6 -- C7; C7 -- C9; C9 -- C10;
C3 -- C11; C11 -- C12;

// Aromatic double bonds
edge [style=bold, len=1.0];
C1 -- C2; C3 -- C4; C5 -- C6;

// Labels for assignments
lab_aromatic_ortho [label="δ ≈ 7.91 ppm (d, 2H)", fontcolor="#EA4335", pos="2.5,0!"];
lab_aromatic_meta [label="δ ≈ 7.32 ppm (d, 2H)", fontcolor="#34A853", pos="-2.5,0!"];
lab_chloromethyl [label="δ ≈ 4.75 ppm (s, 2H)", fontcolor="#FBBC05", pos="1.74,3!"];
lab_methylene [label="δ ≈ 2.73 ppm (q, 2H)", fontcolor="#4285F4", pos="-1.74,-1.5!"];
lab_methyl [label="δ ≈ 1.26 ppm (t, 3H)", fontcolor="#5F6368", pos="-2.9,-1!"];

// Connect labels to protons
edge [color="#EA4335", style=dashed]; H6 -- lab_aromatic_ortho; H2 -- lab_aromatic_ortho;
edge [color="#34A853", style=dashed]; H3 -- lab_aromatic_meta; H5 -- lab_aromatic_meta;
edge [color="#FBBC05", style=dashed]; C9 -- lab_chloromethyl;
edge [color="#4285F4", style=dashed]; C11 -- lab_methylene;
edge [color="#5F6368", style=dashed]; C12 -- lab_methyl;
}
```

Caption: Predicted ¹H NMR assignments for **2-Chloro-1-(4-ethylphenyl)ethanone**.

¹³C NMR Spectroscopy

Carbon NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

The sample preparation and instrument are the same as for ¹H NMR.

- Instrumentation: Acquire a proton-decoupled ¹³C spectrum on a 400 MHz spectrometer (operating at ~100 MHz for carbon).
- Acquisition Parameters: Use a wider spectral width (~220 ppm). A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may lower natural abundance of ¹³C and longer relaxation times.
- Processing: Similar processing steps as for ¹H NMR are applied. The CDCl₃ solvent peak (δ ≈ 77.16 ppm) can be used as a secondary reference.

A total of 8 distinct signals are expected, as the symmetry of the para-substituted ring makes C-2'/C-6' and C-3'/C-5' chemically equivalent.

Chemical Shift (δ , ppm)	Assignment	Rationale
191.0	C=O	The carbonyl carbon is highly deshielded and appears in the 190-200 ppm region.
151.5	C-4'	Aromatic quaternary carbon attached to the chemical shift is influenced by the alkyl substituents.
134.0	C-1'	Aromatic quaternary carbon attached to the carbonyl group. Deshielded by the C=O group.
129.5	C-2', C-6'	Aromatic CH carbons ortho to the carbonyl group.
128.8	C-3', C-5'	Aromatic CH carbons meta to the carbonyl group.
45.5	-C(=O)CH ₂ Cl	The chloromethyl carbon is an aliphatic carbon deshielded downfield by both the carbonyl and the chlorine atom.
29.2	-CH ₂ CH ₃	The benzylic methylene carbon.
15.0	-CH ₂ CH ₃	The terminal methyl carbon, appearing in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule by measuring the absorption of infrared molecular vibrations.

- Sample Preparation: Place a small amount of the solid **2-Chloro-1-(4-ethylphenyl)ethanone** directly onto the diamond crystal of the ATR accesso
- Data Acquisition: Apply pressure using the anvil to ensure good contact. Record the spectrum, typically by co-adding 32 scans over a range of 4000 to 400 cm^{-1} .
- Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded immediately prior to the sample measurement a

This protocol is rapid, requires minimal sample, and avoids the need for preparing KBr pellets.

The IR spectrum provides a molecular fingerprint, with key absorptions confirming the presence of the carbonyl, aromatic, and alkyl functionalities. Data for acetophenones supports these assignments.^{[1][2]}

Wavenumber (cm^{-1})	Vibration Type	Functional Group	Significance
~3050	C-H Stretch	Aromatic C-H	Confirms the presence of the aromatic ring.
~2970, ~2875	C-H Stretch	Aliphatic C-H	Corresponds to the asymmetric stretching of the chloromethyl groups.
~1685	C=O Stretch	Ketone	This is a strong, sharp absorption characteristic of an aryl ketone with the phenyl ring lowered from a typical aliphatic ketone.
~1605, ~1575	C=C Stretch	Aromatic Ring	These two bands are characteristic of the benzene ring skeleton.
~830	C-H Bend	Aromatic (para)	A strong out-of-plane bending region is highly indicative of para substitution on a benzene ring.
~750	C-Cl Stretch	Alkyl Halide	A moderate to strong absorption indicating the presence of the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecular structure through controlled fragmentation.

- Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer Chromatography (GC) inlet for separation and purification.
- Ionization: In the source, bombard the molecules with high-energy electrons (~70 eV). This process, known as Electron Ionization (EI), is highly responsible for the formation of positively charged molecular ion (M^{+}) and various fragment ions.
- Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

The mass spectrum is a plot of relative ion abundance versus m/z . Its interpretation is key to confirming the molecular weight and connectivity.

m/z	Proposed Ion	Formula	Significance
184/182	$[M]^{+}$	$[C_{10}H_{11}ClO]^{+}$	Molecular Ion Peak. The base peak. The peaks with an intensity ratio approximately 1:3 is the of a molecule containing (due to the natural abundance of ^{35}Cl isotopes). This is a characteristic feature.
133	$[M - CH_2Cl]^{+}$	$[C_9H_9O]^{+}$	Base Peak. This highly stable 4-ethylbenzoyl cation is formed by the most favorable fragmentation for this molecule. Its high intensity is the base peak (100% relative abundance). Data from 4'-ethylacetophenone fragmentation [3].
105	$[C_7H_5O]^{+}$	$[C_7H_5O]^{+}$	Formed by the subsequent fragmentation (C_2H_4) from the 4-ethylbenzoyl cation (133).
77	$[C_6H_5]^{+}$	$[C_6H_5]^{+}$	The phenyl cation, a common fragment formed by the loss of CO from the base peak (105).

```
digraph "Fragmentation_Pathway" {
graph [splines=ortho, fontname="Arial"];
node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4", style=filled];
edge [fontname="Arial", fontsize=10];

mol [label="2-Chloro-1-(4-ethylphenyl)ethanone"];
ion [label="Molecular Ion  $[M]^{+}$  \n  $m/z$  = 182/184", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
frag1 [label="4-Ethylbenzoyl Cation\n $[M - CH_2Cl]^{+}$  \n  $m/z$  = 133", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
frag2 [label="Benzoyl Cation derivative\n $[m/z 133 - C_2H_4]^{+}$  \n  $m/z$  = 105", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#FFFFFF"];
frag3 [label="Phenyl Cation\n $[m/z 105 - CO]^{+}$  \n  $m/z$  = 77", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

mol -.- ion;
mol -.- frag1;
mol -.- frag2;
mol -.- frag3;
}
```

```
loss1 [label="- •CH2Cl", shape=none, fontcolor="#5F6368"];
loss2 [label="- C2H4", shape=none, fontcolor="#5F6368"];
loss3 [label="- CO", shape=none, fontcolor="#5F6368"];

mol -> ion [label=" Ionization (EI, 70 eV)"];
ion -> loss1 [arrowhead=none];
loss1 -> frag1;
frag1 -> loss2 [arrowhead=none];
loss2 -> frag2;
frag2 -> loss3 [arrowhead=none];
loss3 -> frag3;
}
```

Caption: Primary fragmentation pathway for **2-Chloro-1-(4-ethylphenyl)ethanone** in EI-MS.

Conclusion

The structural elucidation of **2-Chloro-1-(4-ethylphenyl)ethanone** is unequivocally achieved through the synergistic application of NMR, IR, and MS spectroscopy precisely map the carbon-hydrogen framework, confirming the para-substitution pattern and the presence of the chloromethyl ketone ar spectroscopy provides rapid verification of the key functional groups, most notably the conjugated ketone. Finally, mass spectrometry confirms the mc elemental composition (via the distinct chlorine isotopic pattern) while revealing the molecule's fragmentation behavior, which aligns perfectly with the Together, these techniques provide a robust and self-validating dataset essential for quality control and regulatory compliance in any research or deve

References

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Sources

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